molecular formula C14H13NO3S B8725439 2-(3-Methoxybenzylthio)nicotinic acid

2-(3-Methoxybenzylthio)nicotinic acid

Cat. No.: B8725439
M. Wt: 275.32 g/mol
InChI Key: YWAQFUUHIDYNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxybenzylthio)nicotinic acid is a useful research compound. Its molecular formula is C14H13NO3S and its molecular weight is 275.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO3S/c1-18-11-5-2-4-10(8-11)9-19-13-12(14(16)17)6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17)

InChI Key

YWAQFUUHIDYNCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4.65 g (0.03 mole) of 2-mercaptonicotinic acid in 100 ml of methanol was cooled in ice as 3.24 g (0.06 mole) of sodium methoxide was added. The resulting solution was left at ice - temperature as 4.68 g (0.03 mole) of 3-methoxybenzyl chloride was added over 5 minutes. The reaction mixture was stirred for 14 hours and the reaction set solid. The addition of 50 ml of water caused solution and an excess of acetic acid precipitated 7.55 g (92% of theory) of 2-(3-methoxybenzylthio)nicotinic acid. Recrystallization was effected from ethyl acetate; m.p. 156-157° C.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
4.68 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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